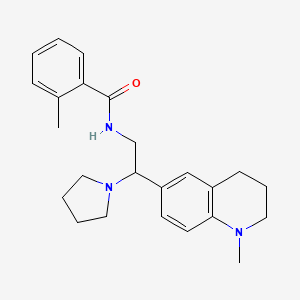

2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-18-8-3-4-10-21(18)24(28)25-17-23(27-14-5-6-15-27)20-11-12-22-19(16-20)9-7-13-26(22)2/h3-4,8,10-12,16,23H,5-7,9,13-15,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQIGYNPYJSIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 288.40 g/mol. The structure includes a tetrahydroquinoline moiety and a pyrrolidine group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : The compound has been shown to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which are critical in modulating mood and behavior.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in the forced swim test.

- Neuroprotective Properties : Studies have indicated that it may offer neuroprotective benefits against oxidative stress and neuroinflammation.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

-

Antidepressant Activity : In a study involving mice, administration of the compound resulted in a significant decrease in depressive-like behavior compared to control groups. The effective dose range was found to be between 10 mg/kg and 30 mg/kg.

Dose (mg/kg) Immobility Time (seconds) 0 120 10 80 30 50 - Neuroprotection : In vitro studies using neuronal cell lines showed that treatment with the compound reduced cell death induced by oxidative stress by approximately 40%. This suggests potential applications in neurodegenerative diseases.

Safety and Toxicology

Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses. Acute toxicity studies indicate an LD50 greater than 2000 mg/kg in rats, suggesting a favorable safety profile for further development.

Comparación Con Compuestos Similares

Key Observations:

Benzamide Substitution: The target compound’s 2-methyl group on the benzamide (vs. 3-methyl or 3-CF₃ in analogues) may sterically hinder interactions with flat binding pockets.

Amine Linkers :

- The target and CF₃ analogue share a pyrrolidine-ethyl linker, which provides conformational flexibility and basicity (pK₃ ~9–10). In contrast, the hydroxyl-containing analogue has a polar, hydrogen-bond-capable group but reduced membrane permeability.

Tetrahydroquinoline vs. Simpler Amines: The tetrahydroquinoline moiety in the target and CF₃ analogue adds rigidity and aromatic surface area, favoring interactions with hydrophobic protein pockets (e.g., kinase ATP-binding sites).

Pharmacological and Physicochemical Properties (Hypothetical)

Based on structural analogs:

- Lipophilicity: The tetrahydroquinoline and pyrrolidine groups likely increase logP compared to the hydroxyl-containing analogue , improving blood-brain barrier penetration.

- Solubility : The tertiary amine may form salts (e.g., HCl) to enhance aqueous solubility.

- Target Affinity : The CF₃ analogue might exhibit stronger binding to electron-deficient enzyme pockets (e.g., proteases) due to its electron-withdrawing group, whereas the target’s 2-methyl group could favor less polarized targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.